The synthesis of 1-acetyl-5-(acetoxymethyl)indazole typically involves several key steps:
Microwave-assisted synthesis has also been explored to enhance yields and reduce reaction times .
1-Acetyl-5-(acetoxymethyl)indazole can undergo various chemical reactions typical for indazole derivatives:
These reactions highlight the versatility of 1-acetyl-5-(acetoxymethyl)indazole in synthetic organic chemistry .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
1-Acetyl-5-(acetoxymethyl)indazole has potential applications in various scientific fields:
The synthesis of 1-acetyl-5-(acetoxymethyl)indazole relies on established indazole scaffold construction followed by targeted functionalization. Classical approaches adapt the Huisgen-Bast indazole synthesis, which involves:
This pathway typically achieves 36–47% yield for the indazole core, with final functionalization steps adding further yield penalties [2]. Regioselectivity challenges arise during C-5 acetoxymethylation due to competing reactions at C-3 or C-7 positions.
Table 1: Key Characteristics of 1-Acetyl-5-(acetoxymethyl)indazole
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | (1-Acetylindazol-5-yl)methyl acetate |
| Canonical SMILES | CC(=O)N1C2=C(C=C(C=C2)COC(=O)C)C=N1 |
Modern cyclization strategies enable direct incorporation of the acetoxymethyl moiety during indazole ring formation:
Table 2: Advanced Cyclization Methods for 5-(Acetoxymethyl)indazole Derivatives
| Method | Key Reagents | Yield (%) | Regioselectivity (C5:C3) |
|---|---|---|---|
| Pd-Catalyzed C-N Coupling | 2-Bromo-4-(acetoxymethyl)benzaldehyde, Hydrazines | 70–85 | >8:1 |
| 1,3-Dipolar Cycloaddition | Arynes, α-(Acetoxymethyl)diazo Compounds | 65–78 | 6:1 |
| Aryne/Tosylhydrazone Cyclization | o-(Trimethylsilyl)aryl Triflates, Acetoxymethyl N-Tosylhydrazones | 72–82 | >9:1 |
Achieving exclusive N-1 acetylation in 5-(acetoxymethyl)indazole requires precise catalytic control:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1